スルファクロロピリダジン

概要

説明

スルファクロルピリダジンは、主に獣医学で使用されるスルホンアミド系抗生物質です。グラム陽性菌とグラム陰性菌によって引き起こされる広範囲の細菌感染症に効果があります。 この化合物は、特に家禽、牛、豚の感染症の治療に役立ちます .

科学的研究の応用

Sulfachlorpyridazine has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studying sulfonamide chemistry and reaction mechanisms.

Biology: Investigated for its antibacterial properties and effects on microbial growth.

Medicine: Employed in veterinary medicine to treat bacterial infections in animals.

Industry: Utilized in the production of veterinary pharmaceuticals and as a reference standard in analytical chemistry

作用機序

スルファクロルピリダジンは、細菌における葉酸の合成に不可欠な酵素であるジヒドロプテロアートシンターゼを阻害することによって、抗菌効果を発揮します。 この阻害は、細菌のDNA合成と細胞分裂を阻害し、最終的に細菌細胞の死に至ります .

類似化合物の比較

スルファクロルピリダジンは、スルファメトキサゾール、スルファジアジン、スルフィソキサゾールなどの他の化合物を含むスルホンアミド系抗生物質に属します。 これらの化合物と比較して、スルファクロルピリダジンは独特のピリダジン環構造を持ち、これがその特異的な抗菌活性と薬物動態特性に貢献しています .

類似化合物のリスト

- スルファメトキサゾール

- スルファジアジン

- スルフィソキサゾール

- スルファピリジン

生化学分析

Biochemical Properties

These are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring . The specific enzymes, proteins, and other biomolecules that Sulfachloropyridazine interacts with are not fully annotated yet .

Cellular Effects

The specific effects of Sulfachloropyridazine on various types of cells and cellular processes are not fully annotated yet . As a sulfonamide antimicrobial, it is known to interfere with bacterial synthesis of folic acid, which is essential for the growth and multiplication of bacteria .

Molecular Mechanism

The molecular mechanism of action of Sulfachloropyridazine is not fully annotated yet . Sulfonamides, including Sulfachloropyridazine, are known to inhibit the enzyme dihydropteroate synthase, thereby blocking the synthesis of dihydrofolic acid, a form of folic acid that bacteria and human cells use for producing proteins .

Temporal Effects in Laboratory Settings

The changes in the effects of Sulfachloropyridazine over time in laboratory settings are not fully annotated yet . A study has shown that Sulfachloropyridazine crystals can be formed in different solvents at ambient conditions .

Dosage Effects in Animal Models

In calves, the recommended daily dose of Sulfachloropyridazine is 30 to 45 mg per lb of body weight administered in 2 divided doses for 1 to 5 days .

Metabolic Pathways

The metabolic pathways that Sulfachloropyridazine is involved in are not fully annotated yet . As a sulfonamide, it is known to interfere with the folic acid metabolic pathway .

Transport and Distribution

The transport and distribution of Sulfachloropyridazine within cells and tissues are not fully annotated yet .

Subcellular Localization

The subcellular localization of Sulfachloropyridazine is not fully annotated yet . As a small molecule drug, it is expected to be able to diffuse across cell membranes and reach various subcellular locations.

準備方法

合成経路と反応条件

スルファクロルピリダジンは、アニリン誘導体のスルホン化、それに続く塩素化、ピリダジン環の形成を含む一連の化学反応によって合成することができます。このプロセスは、通常、以下の手順を含みます。

スルホン化: アニリンは、硫酸を使用してスルホン化されてスルファニル酸を形成します。

塩素化: 次に、スルファニル酸は塩素化されて塩素原子が導入されます。

ピリダジン環の形成: 塩素化された中間体をヒドラジンと反応させてピリダジン環を形成し、スルファクロルピリダジンが生成されます。

工業生産方法

スルファクロルピリダジンの工業生産は、上記と同様の手順を使用して、大規模な化学合成を行います。このプロセスは、収量と純度を最適化するために、温度、圧力、pHなどの反応条件を慎重に制御します。 最終生成物は、結晶化と濾過技術によって精製されます .

化学反応の分析

反応の種類

スルファクロルピリダジンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されてスルホキシドとスルホンを形成することができます。

還元: 還元反応は、スルファクロルピリダジンを対応するアミン誘導体に変換することができます。

置換: 求核置換反応は、スルホンアミド基で起こり、さまざまな誘導体の形成につながります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: アミンやチオールなどの求核剤は、置換反応で使用されます。

生成される主な生成物

酸化: スルホキシドとスルホン。

還元: アミン誘導体。

置換: さまざまな置換されたスルホンアミド。

科学研究への応用

スルファクロルピリダジンは、科学研究で幅広い用途を持っています。

化学: スルホンアミド化学と反応機構の研究におけるモデル化合物として使用されます。

生物学: 抗菌活性と微生物の増殖に対する影響について調査されています。

医学: 動物の細菌感染症を治療するために獣医学で使用されています。

類似化合物との比較

Sulfachlorpyridazine belongs to the sulfonamide class of antibiotics, which includes other compounds such as sulfamethoxazole, sulfadiazine, and sulfisoxazole. Compared to these compounds, sulfachlorpyridazine has a unique pyridazine ring structure, which contributes to its specific antibacterial activity and pharmacokinetic properties .

List of Similar Compounds

- Sulfamethoxazole

- Sulfadiazine

- Sulfisoxazole

- Sulfapyridine

Sulfachlorpyridazine stands out due to its effectiveness against a broad spectrum of bacteria and its rapid onset of action in veterinary applications .

特性

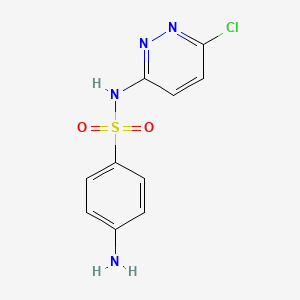

IUPAC Name |

4-amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O2S/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXHILFPRYWFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045265 | |

| Record name | Sulfachloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661030 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

80-32-0 | |

| Record name | Sulfachlorpyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfachlorpyridazine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfachlorpyridazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11461 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfachlorpyridazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfachloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfachlorpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFACHLORPYRIDAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P78D9P90C0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Sulfachloropyridazine, a sulfonamide antibiotic, acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. [] By mimicking the substrate para-aminobenzoic acid (PABA), Sulfachloropyridazine disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, ultimately inhibiting DNA and RNA synthesis in bacteria. []

ANone: The inhibition of folate synthesis by Sulfachloropyridazine leads to a cascade of effects, ultimately halting bacterial growth and proliferation:

- Depletion of essential metabolites: Reduced tetrahydrofolic acid disrupts the synthesis of purines and thymidine, crucial components of DNA and RNA. []

- Impaired cell division: The lack of building blocks for DNA and RNA synthesis prevents bacterial cell division and multiplication. []

ANone: Sulfachloropyridazine has the molecular formula C10H9ClN4O2S and a molecular weight of 284.72 g/mol.

ANone: While specific spectroscopic data is not detailed within the provided research, techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly used to elucidate the structure of Sulfachloropyridazine and confirm its identity. [, ]

ANone: Yes, research has explored the stability of Sulfachloropyridazine in various environmental matrices, including soil and water. Studies have shown that Sulfachloropyridazine can persist in soil for extended periods, raising concerns about its potential impact on soil microbial communities. [, ]

ANone: Yes, the stability of Sulfachloropyridazine is influenced by pH. Studies indicate that Sulfachloropyridazine degrades faster in acidic conditions (pH 4) than in neutral or alkaline environments (pH 7 and 9). [, ]

ANone: The provided research does not suggest any inherent catalytic properties of Sulfachloropyridazine. Its primary mechanism of action revolves around inhibiting bacterial enzymes rather than catalyzing reactions.

ANone: Yes, computational chemistry, specifically density functional theory (DFT), has been employed to investigate the hydrolysis mechanism of Sulfachloropyridazine, providing insights into its degradation pathways. []

ANone: Research on Sulfachloropyridazine and related sulfonamides suggests that even subtle changes in the molecule's structure, particularly modifications to the heterocyclic ring or the sulfonamide group, can significantly impact its binding affinity to DHPS and, consequently, its antibacterial activity. [, , ]

ANone: Research has explored encapsulating Sulfachloropyridazine within high silica zeolite Y, a type of porous material, to improve its solubility and potentially enhance its delivery. []

ANone: Yes, the widespread use of Sulfachloropyridazine in veterinary medicine has raised concerns about its presence in the environment, particularly in water and soil. [, , ] Its persistence in these environments and potential impact on microbial communities necessitate careful monitoring and responsible disposal practices.

ANone: Studies in various animal models, including chickens and pigs, have shown that Sulfachloropyridazine is rapidly absorbed after oral administration. [, , ] It is primarily excreted unchanged in the urine, with a relatively short elimination half-life. [, ]

ANone: Research in calves suggests that the presence of food may slightly reduce the absorption rate of Sulfachloropyridazine compared to administration in a fasted state. []

ANone: Sulfachloropyridazine has been used to treat coccidiosis in poultry, but its effectiveness appears to be diminishing due to increasing drug resistance. [, ] Studies suggest that combinations of Sulfachloropyridazine with other anticoccidial drugs, such as Trimethoprim or Diaveridine, may offer improved efficacy. [, ]

ANone: Yes, resistance to Sulfachloropyridazine and other sulfonamides is a growing concern. Primary mechanisms include mutations in the DHPS enzyme, reducing the binding affinity of Sulfachloropyridazine. [] Additionally, bacteria can acquire genes encoding alternative, resistant forms of DHPS, further compromising the effectiveness of Sulfachloropyridazine. []

ANone: While generally considered safe for use in animals when administered appropriately, Sulfachloropyridazine can potentially cause adverse effects, particularly with prolonged or excessive exposure. [, ]

ANone: Several analytical methods have been developed for Sulfachloropyridazine detection and quantification, including:

- High-performance liquid chromatography (HPLC): This technique, often coupled with UV detection or mass spectrometry (MS), offers high sensitivity and selectivity for analyzing Sulfachloropyridazine in various matrices, including animal tissues, milk, and environmental samples. [, , , , ]

- Gas chromatography (GC): Coupled with electron capture detection (ECD) or MS, GC is another effective method for Sulfachloropyridazine analysis, particularly in complex matrices. []

- Fluorescence Polarization Immunoassay (FPIA): This technique utilizes the principle of fluorescence polarization to detect and quantify Sulfachloropyridazine based on its binding to a specific antibody. []

ANone: Sulfachloropyridazine, like other sulfonamides, can persist in the environment, particularly in soil and water, potentially impacting microbial communities and contributing to antibiotic resistance. [, , , ]

ANone: Advanced oxidation processes (AOPs), such as UV-C irradiation combined with persulfate, have shown promise in effectively degrading Sulfachloropyridazine in water. [, ] Other methods include electro-Fenton processes, which generate hydroxyl radicals to degrade Sulfachloropyridazine and its byproducts. []

ANone: Sulfachloropyridazine exhibits limited solubility in water, which can influence its bioavailability and therapeutic efficacy. [, , ]

ANone: Research has investigated the solubility of Sulfachloropyridazine in various solvents, revealing that it is more soluble in organic solvents like acetone, acetonitrile, and alcohols compared to water. []

ANone: The validation of analytical methods for Sulfachloropyridazine typically involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ), ensuring the reliability and reproducibility of the method. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。